Product packaging for Digitoxigenin hemisuccinate(Cat. No.:CAS No. 2287-95-8)

Digitoxigenin hemisuccinate

Cat. No.: B1232699
CAS No.: 2287-95-8
M. Wt: 474.6 g/mol
InChI Key: ZCCQIPMOHUISQK-ZEYUYREYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Digitoxigenin hemisuccinate is a chemically modified derivative of digitoxigenin, the active aglycone metabolite of the cardiac glycoside digitoxin . This hemisuccinate ester is primarily valued in research as a critical intermediate for the preparation of hapten-carrier protein conjugates, such as with Bovine Serum Albumin (BSA) . These conjugates are essential for generating specific antisera and antibodies used in immunoassays, like Radioimmunoassay (RIA) and Enzyme Immunoassay (EIA), for the sensitive and precise detection and quantification of cardiac glycosides in biological samples . The compound's core structure features the steroid nucleus characteristic of cardiotonic steroids, which is essential for biological activity . This compound is supplied For Research Use Only (RUO) and is strictly not intended for any human or veterinary diagnostic, therapeutic, or other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38O7 B1232699 Digitoxigenin hemisuccinate CAS No. 2287-95-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2287-95-8

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

4-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C27H38O7/c1-25-10-7-18(34-23(30)6-5-22(28)29)14-17(25)3-4-21-20(25)8-11-26(2)19(9-12-27(21,26)32)16-13-24(31)33-15-16/h13,17-21,32H,3-12,14-15H2,1-2H3,(H,28,29)/t17-,18+,19-,20+,21-,25+,26-,27?/m1/s1

InChI Key

ZCCQIPMOHUISQK-ZEYUYREYSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CCC(=O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)CCC(=O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CCC(=O)O

Synonyms

AY-17,611
digitoxigenin hemisuccinate
digitoxigenin hemisuccinate, sodium salt, (3beta,5beta)-isome

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Digitoxigenin Hemisuccinate

Biosynthetic Precursors and Chemical Synthesis of Digitoxigenin (B1670572)

The formation of digitoxigenin, the aglycone precursor to digitoxigenin hemisuccinate, can be understood through both its natural biosynthetic pathway and total chemical synthesis in a laboratory setting.

In plants of the Digitalis genus, digitoxigenin is synthesized as a cardiac glycoside, a defense mechanism against herbivores. researchgate.net The biosynthesis is a complex enzymatic process starting from steroidal precursors. While progesterone (B1679170) is a known precursor, studies involving radiolabeling have shown that the biosynthetic route from progesterone via deoxycorticosterone to cardenolides is not a primary pathway in Digitalis lanata. portlandpress.com The predicted pathway involves multiple steps, and research has confirmed that the hydrogen atoms at the C-15 position of pregnane-type precursors are fully retained, indicating that this position is not directly involved in the critical 14β-hydroxylation step. rsc.orgrsc.org

The total chemical synthesis of digitoxigenin has been a significant challenge, attracting research for over six decades. organic-chemistry.orgacs.org Successful syntheses often employ a convergent approach, building complex polycyclic systems from simpler, readily available starting materials. organic-chemistry.orgresearchgate.net One notable strategy begins with 3β-acetoxyandrost-5-en-17-one, a common steroid derivative. rsc.orgrsc.org A key step in this synthesis involves the palladium-induced rearrangement of an allylic epoxide to form the characteristic butenolide ring of digitoxigenin. rsc.orgrsc.org Another enantioselective total synthesis was accomplished by coupling two chiral fragments, an AB-fragment and a D-fragment, to form the tricyclic ABD ring system, followed by the closure of the C-ring via an intramolecular aldol (B89426) condensation. organic-chemistry.orgresearchgate.net These synthetic routes provide access to digitoxigenin and its analogues, which is crucial for further derivatization. acs.orgresearchgate.net

Preparation of this compound and Related Hemisuccinates

The introduction of a hemisuccinate moiety onto the digitoxigenin scaffold is a key step in creating derivatives for various applications, including the development of haptens for immunoassays. This can be achieved through several synthetic routes.

Direct Esterification Routes

The most straightforward method for preparing this compound is the direct esterification of the hydroxyl group of digitoxigenin with succinic anhydride (B1165640). This reaction typically takes place in a pyridine (B92270) solvent. researchgate.netjst.go.jp This approach is a common and enduring method for creating ester linkages from an alcohol and a carboxylic acid or its anhydride. rsc.orgresearchgate.net For instance, in the synthesis of a hapten for radioimmunoassay, digitoxigenin bisdigitoxoside was treated with succinic anhydride to produce a mixture of its hemisuccinate derivatives. jst.go.jp

Selective Saponification Techniques for Hemisuccinate Derivatives

An alternative to achieve regioselectivity is through selective saponification (hydrolysis) of a multi-esterified intermediate. jst.go.jpresearchgate.net This technique is particularly useful when different ester groups on a molecule exhibit different reactivities. In one reported synthesis, a mixture of hemisuccinates was formed from digitoxigenin bisdigitoxoside. jst.go.jp From this mixture, the desired digitoxigenin bisdigitoxoside 3'-hemisuccinate was isolated by using a mild base, sodium bicarbonate, to selectively hydrolyze the more labile ester groups, leaving the target hemisuccinate intact. jst.go.jpresearchgate.net The ability to selectively hydrolyze esters is a valuable tool in organic synthesis, with various reagents and conditions developed to achieve this for different substrates. nih.govrsc.org

Advanced Derivatization Approaches for Structure-Activity Relationship Studies

To probe the structural requirements for biological activity, the this compound molecule can be further modified. A significant strategy involves the oxidative cleavage of the butenolide ring to generate pregnane (B1235032) derivatives.

Ozonolysis and Reductive Cleavage for Pregnane Derivative Synthesis

A powerful method for transforming the α,β-unsaturated γ-lactone ring of cardiac glycosides into a pregnan-20-one (B1211859) structure involves ozonolysis followed by reductive workup. rsc.orgrsc.org This procedure has been successfully applied to digitoxigenin, digitoxin (B75463), and their derivatives, including this compound. rsc.orgresearchgate.net The reaction proceeds by treating a solution of the starting material with ozone, followed by the addition of zinc powder and acetic acid. rsc.org

The outcome of the reduction is notably dependent on the reaction time. rsc.orgrsc.org A short treatment (e.g., 5 minutes) with zinc and acetic acid after ozonolysis typically yields the corresponding 21-hydroxy ester as the major product. rsc.orgrsc.org In contrast, a prolonged reaction time (e.g., 20-48 hours) leads to further reduction to form the 21-methyl ketone. rsc.orgrsc.org This method is considered more efficient than previously reported multi-step procedures for this conversion and is directly applicable to cardiac glycosides for producing 14β-hydroxypregnan-20-one derivatives. rsc.orgnih.gov

The ozonolysis of this compound specifically has been shown to yield two main products: the methyl ketone hemisuccinate (10) as the major product and the 21-hydroxy ester hemisuccinate (11) as a minor product after extended treatment with zinc and acetic acid. rsc.org

Table of Mentioned Compounds

Synthesis of Aminosugar-Substituted Digitoxigenin Neoglycosides

The synthesis of aminosugar-substituted digitoxigenin neoglycosides represents a significant strategy for modifying the biological properties of the natural cardenolide. This process, known as neoglycosylation, involves the introduction of novel sugar moieties, including aminosugars, onto the digitoxigenin aglycone. Research has demonstrated that the regiochemistry of the sugar amine has a profound effect on the compound's activity. nih.govnih.govacs.orgacs.org

A common synthetic route is a two-step process that begins with the neoglycosylation of a digitoxigenin aglycone with various azidosugars, followed by the reduction of the azide (B81097) group to an amine. acs.org The digitoxigenin aglycone itself can be prepared from the parent natural product, digitoxin. nih.govpnas.org The neoglycosylation reaction is typically carried out using an aglycone with a methoxylamine functional group at the C3 position, which chemoselectively reacts with the reducing end of a sugar. pnas.org Studies have explored the use of a range of azidosugars, including azido-derivatives of glucose and xylose, to generate a library of neoglycosides. nih.govacs.org The yields of these neoglycosylation reactions can vary depending on the specific sugar used, with average isolated yields around 40%. nih.govacs.org A key finding from these synthetic efforts is that neoglycosylation with 3-aminosugars, followed closely by 4-aminosugars, appears to be the most advantageous for enhancing biological potency. nih.govnih.govacs.org

The synthesis can be summarized in the following steps:

Preparation of the Aglycone : The digitoxigenin aglycone is prepared, often from digitoxin, to introduce a reactive handle for glycosylation, such as a C3-methoxylamine group. pnas.org

Neoglycosylation with Azidosugars : The aglycone is reacted with a protected azidosugar (e.g., 2-azido-2-deoxy-d-glucose, 3-azido-3-deoxy-d-xylose). nih.govacs.org This step forms the glycosidic bond.

Reduction : The azide group on the newly attached sugar is reduced to a primary amine, yielding the final aminosugar-substituted digitoxigenin neoglycoside. acs.org

This methodology allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.govdntb.gov.ua

Table 1: Examples of Azidosugar Precursors for Digitoxigenin Neoglycoside Synthesis

Azidosugar PrecursorSugar TypePosition of Azido Group
2-azido-2-deoxy-d-glucoseGlucoseC2'
3-azido-3-deoxy-d-glucoseGlucoseC3'
4-azido-4-deoxy-d-glucoseGlucoseC4'
6-azido-6-deoxy-d-glucoseGlucoseC6'
2-azido-2-deoxy-d-xyloseXyloseC2'
3-azido-3-deoxy-d-xyloseXyloseC3'
4-azido-4-deoxy-d-xyloseXyloseC4'

This table is generated based on data found in the literature. acs.org

Formation of Reactive Derivatives for Conjugation (e.g., succinimidyl esters for biomolecule labeling)

This compound is a key intermediate for creating reactive derivatives used in bioconjugation. The terminal carboxylic acid of the hemisuccinate linker provides a site for chemical activation, enabling the covalent attachment of the digitoxigenin hapten to biomolecules like proteins or nucleic acids. google.comontosight.ai This labeling is fundamental for developing immunoassays and other bioanalytical tools. scirp.org

The most common strategy involves converting the carboxylic acid of this compound into a highly reactive N-hydroxysuccinimide (NHS) ester. glenresearch.com NHS esters are widely used in bioconjugation because they react efficiently and selectively with primary aliphatic amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form a stable amide bond. glenresearch.com

The general synthesis of a digitoxigenin-NHS ester involves the following:

Starting Material : Digitoxigenin-3-hemisuccinate, which contains the steroid core and the succinate (B1194679) linker with a free carboxyl group. rsc.org

Activation : The carboxyl group is reacted with a coupling agent (e.g., a carbodiimide (B86325) like DCC or EDC) and N-hydroxysuccinimide.

Product : The reaction yields digitoxigenin-3-hemisuccinate-N-hydroxysuccinimide ester, an amine-reactive derivative ready for conjugation.

Once prepared, this reactive derivative can be added to a solution containing the target biomolecule (e.g., an antibody, enzyme, or amine-modified oligonucleotide) in a suitable buffer, typically at a pH of 8.3-8.5, to facilitate the coupling reaction. glenresearch.comlumiprobe.com The NHS group is an excellent leaving group, and its departure drives the formation of a stable amide linkage between the digitoxigenin derivative and the biomolecule. glenresearch.com This method allows for the covalent attachment of the digitoxigenin label, ensuring it remains firmly linked to the target molecule during subsequent experimental procedures like enzyme-linked immunosorbent assays (ELISA) or in situ hybridization.

Table 2: General Reaction for Biomolecule Conjugation via NHS Ester

Reactant 1Reactant 2Reaction ConditionResulting LinkageProduct
This compound NHS EsterBiomolecule with primary amine (R-NH₂)Aqueous buffer (pH 8.3-8.5)Amide BondDigitoxigenin-Biomolecule Conjugate

This table illustrates the general principle of NHS ester conjugation. glenresearch.com

Molecular and Cellular Mechanisms of Action: Preclinical Investigations

Elucidation of Na+/K+-ATPase Inhibition and its Downstream Effects

The primary mechanism of action for cardiac glycosides, including digitoxigenin (B1670572) and its derivatives, is the inhibition of the Na+/K+-ATPase, an essential transmembrane enzyme. frontiersin.org This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which is crucial for numerous cellular functions. frontiersin.orgresearchgate.net

Characterization of Binding to Cardiac Steroid Receptor Site

Digitoxigenin hemisuccinate, like other cardiac glycosides, exerts its effect by binding to a specific site on the α-subunit of the Na+/K+-ATPase, often referred to as the cardiac steroid receptor site. ncats.ioamericanchemicalsuppliers.comnih.gov This binding is highly specific and leads to the inhibition of the enzyme's pumping activity. frontiersin.orgncats.io The interaction is non-covalent and reversible. The affinity of binding can be influenced by the specific isoforms of the α-subunit present in different tissues. mdpi.com The binding of cardiac glycosides to the Na+/K+-ATPase locks the enzyme in a phosphorylated conformation (E2-P state), preventing its normal cycling and ion transport. frontiersin.org

Consequences on Intracellular Ion Homeostasis and Calcium Dynamics

Inhibition of the Na+/K+-ATPase by this compound leads to a cascade of events affecting intracellular ion concentrations. The immediate consequence is an increase in the intracellular sodium concentration. drugbank.com This rise in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced sodium gradient across the cell membrane diminishes the driving force for calcium extrusion by the NCX, leading to an increase in the intracellular calcium concentration. drugbank.comnih.gov

This elevation in intracellular calcium is a key factor in the cardiotonic effects of cardiac glycosides. nih.gov However, research also suggests that digitoxin (B75463) and related compounds can form transmembrane calcium channels, directly mediating calcium entry into cells, particularly at toxic concentrations. nih.govnih.gov These channels are selective for calcium and can be blocked by certain ions like aluminum and lanthanum, but not by classical L-type calcium channel blockers. nih.govnih.gov

Comparative Analysis of Inhibition Kinetics with Other Cardenolides

The inhibitory potency and kinetics of Na+/K+-ATPase can vary significantly among different cardenolides. cornell.edunih.gov Factors such as the structure of the steroid nucleus and the type of sugar moiety attached can influence the binding affinity and the rates of association and dissociation from the enzyme.

For instance, studies comparing digitoxin with other cardiac glycosides like digoxin (B3395198) and ouabain (B1677812) have shown differences in their inhibitory profiles against various Na+/K+-ATPase isoforms. mdpi.com The semisynthetic cardenolide UNBS1450, for example, demonstrates much higher rates of inhibition for all Na+/K+-ATPase isozymes compared to classic cardenolides like ouabain, digitoxin, and digoxin. mdpi.com The nature of the lactone ring at the 17β-position of the steroid skeleton is also crucial for high-affinity binding to the Na+/K+-ATPase receptor. mdpi.com

Comparative Inhibition of Na+/K+-ATPase by Different Cardenolides

CardenolideRelative PotencyKey Structural Difference from DigitoxigeninReference
DigitoxigeninBaseline- frontiersin.org
DigoxinSimilar to DigitoxinAdditional hydroxyl group at C-12 mdpi.com
OuabainVaries by isoform, can be less potentMore polar with additional hydroxyl groups mdpi.comfrontiersin.org
UNBS1450HigherDerived from 2″-oxovoruscharin mdpi.com

Investigation of Non-Canonical Signaling Pathways Modulated by Digitoxigenin Derivatives

Beyond its classical role in ion transport, the Na+/K+-ATPase also functions as a signaling scaffold. Binding of cardiac glycosides like digitoxigenin derivatives can trigger various intracellular signaling cascades independent of the changes in ion concentrations. nih.gov

Role in Oncogenic Signaling Cascades (e.g., Src, EGFR, MAPK, PKC, TGF-beta)

Preclinical studies have revealed that digitoxin and its analogs can modulate several oncogenic signaling pathways. nih.gov The binding of digitoxin to the Na+/K+-ATPase can activate Src kinase, a non-receptor tyrosine kinase, which can then transactivate the epidermal growth factor receptor (EGFR). nih.govnih.gov This can lead to the activation of downstream pathways like the mitogen-activated protein kinase (MAPK) cascade. nih.govresearchgate.net

The interaction with these pathways is complex, as they can have both pro-survival and pro-apoptotic functions. nih.gov For example, while MAPK signaling is often associated with proliferation, it can also mediate apoptosis. nih.gov Furthermore, there is evidence of crosstalk between TGF-β signaling and the EGFR/Src/FAK pathways. nih.govplos.org TGF-β can induce the clustering of HER2 (an EGFR family member) and integrins by activating Src and focal adhesion kinase (FAK), promoting cell migration and survival. nih.gov The inhibition of both EGFR and TGF-β pathways, along with a Src inhibitor, has been suggested as a potential therapeutic approach in certain cancers. plos.org

Modulation of Cellular Apoptosis and Proliferation Pathways

Digitoxigenin derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. researcher.lifenih.gov Digitoxin, for instance, has been reported to cause G2/M cell cycle arrest in multidrug-resistant hepatocellular carcinoma cells. nih.gov This cell cycle arrest is mediated by the ATR-CHK2-CDC25C signaling pathway. nih.gov

Furthermore, digitoxin can induce mitochondrial apoptosis, characterized by changes in the expression of Bcl-2 family proteins, release of cytochrome c, and activation of caspases 3 and 9. nih.gov Some studies have shown that digitoxin analogs can induce apoptosis through an early autophagic flux. nih.gov The modulation of signaling proteins like Akt and Bcl-2, which regulate both autophagy and apoptosis, appears to be a key mechanism. nih.gov Inhibition of cell proliferation by digitoxin and its analogs may also be linked to the downregulation of critical cell cycle regulatory proteins such as p53, cdc2, cyclin B1, and survivin. nih.gov

Signaling Pathways Modulated by Digitoxigenin Derivatives

PathwayEffectDownstream ConsequencesReference
SrcActivationTransactivation of EGFR, modulation of cell adhesion and migration nih.govnih.gov
EGFRTransactivationActivation of MAPK and PI3K/Akt pathways nih.govnih.gov
MAPKActivationRegulation of cell proliferation, differentiation, and apoptosis nih.govresearchgate.net
PKCModulationInvolvement in various cellular processes including proliferation and apoptosis nih.gov
TGF-betaCrosstalkIntegration with ErbB and integrin signaling, affecting migration and survival nih.govplos.org
Apoptosis Pathways (e.g., Bcl-2, Caspases)InductionProgrammed cell death nih.govnih.gov
Cell Cycle Pathways (e.g., ATR-CHK2-CDC25C)Arrest (G2/M)Inhibition of cell proliferation nih.gov

Influence on Membrane Potential in Eukaryotic Cells

The resting membrane potential, the voltage difference across a cell's membrane, is crucial for various cellular processes. wikipedia.org It is established by the differential permeability of the membrane to various ions and the activity of ion pumps, primarily the Na+/K+-ATPase. wikipedia.orgteachmephysiology.com This enzyme actively transports sodium ions out of the cell and potassium ions into the cell, creating an electrochemical gradient that is fundamental to cellular excitability and signaling. teachmephysiology.com

Digitoxigenin and its derivatives, as cardiac glycosides, are known inhibitors of the Na+/K+-ATPase. frontiersin.orgdrugbank.com By binding to this enzyme, they disrupt the normal flow of ions across the cell membrane. drugbank.com Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. The altered ion concentrations and the direct inhibition of the electrogenic Na+/K+-ATPase pump can lead to a depolarization of the cell membrane, making the interior of the cell less negative. wikipedia.org

This change in membrane potential can have significant downstream effects on cellular function. For instance, in excitable cells like neurons and muscle cells, depolarization can trigger action potentials. wikipedia.org In non-excitable cells, alterations in membrane potential have been linked to the regulation of cell proliferation and differentiation. nih.gov Studies have shown that membrane depolarization can influence the activity of signaling pathways, such as the ERK pathway, which is involved in cell growth and division. elifesciences.org The ability of this compound to modulate membrane potential is therefore a key aspect of its molecular mechanism of action, potentially contributing to its observed biological effects.

Structure-Activity Relationships (SAR) Governing Biological Efficacy

The biological activity of digitoxigenin and its derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the specific molecular features that govern their efficacy. These studies involve systematically modifying different parts of the molecule—the steroid nucleus, the butenolide ring, and the sugar substituents—and observing the resulting changes in biological activity.

Impact of Steroid Nucleus Modifications on Activity

The steroid nucleus is a critical component for the activity of cardiac glycosides. frontiersin.org The specific arrangement of its four rings (A, B, C, and D) and the presence of various functional groups significantly influence the molecule's ability to bind to and inhibit the Na+/K+-ATPase.

The fusion of the A and B rings in a cis conformation and the C and D rings in a cis conformation, with a trans fusion between the B and C rings, creates a characteristic crescent shape that is important for biological activity. uconn.edu The A/B cis-junction is considered crucial for enhancing the activity of the aglycone, such as digitoxigenin. frontiersin.org

Modifications to the steroid core have a greater impact on potency compared to changes in the lactone ring or the sugar moiety. acs.org For example, the number and position of hydroxyl groups on the steroid nucleus affect the interaction with the Na+/K+-ATPase. nih.gov While digitoxin and digoxin differ only by a hydroxyl group at the C-12 position of the steroid, this small change can influence their properties. uconn.edu The addition of bulky groups to the steroid core can significantly decrease activity. acs.org The lipophilicity of the steroid nucleus also plays a role, with increased lipophilicity often correlating with increased inhibitory potency on the Na+/K+-ATPase. scilit.com

Modification Effect on Activity Reference
A/B ring fusioncis-junction enhances activity frontiersin.org
C/D ring fusioncis-junction is characteristic uconn.edu
B/C ring fusiontrans-fusion contributes to the overall shape uconn.edu
HydroxylationNumber and position of hydroxyl groups influence binding nih.gov
Addition of bulky groupsCan significantly decrease potency acs.org
LipophilicityIncreased lipophilicity can increase inhibitory potency scilit.com

Significance of the Butenolide (Lactone) Ring Integrity

The unsaturated butenolide (lactone) ring attached at the C-17 position of the steroid nucleus is another essential feature for the biological activity of cardenolides like digitoxigenin. uomustansiriyah.edu.iqiosrjournals.org This five-membered lactone ring is a defining characteristic of this class of cardiac glycosides. uomustansiriyah.edu.iq

The butenolide ring is considered more important for biological activity than the sugar moieties, though less critical than the steroid core itself. uconn.edu The double bond within the butenolide ring is particularly important. acs.org Reduction of this double bond to a single bond results in a significant drop in potency, highlighting the importance of the unsaturation for the molecule's ability to inhibit its target. acs.org The carbonyl group of the lactone ring is also a key feature, and its position relative to the steroid nucleus is thought to be a determinant of potency. researchgate.net Modifications that alter the geometry and spatial relationship between the steroid nucleus and the butenolide ring can weaken the interaction with the Na+/K+-ATPase binding site. acs.org

Feature Significance for Activity Reference
Unsaturated natureThe double bond is crucial for high potency acs.org
Carbonyl groupIts position relative to the steroid core is important researchgate.net
Ring integrityModifications can weaken interaction with the target enzyme acs.org

Regiochemical Influence of Sugar Substituents on Activity (e.g., aminoxylosides, aminoglucosides)

While the steroid nucleus and lactone ring are paramount for activity, the sugar moiety attached at the C-3 position also plays a significant role in modulating the biological effects of digitoxigenin derivatives. The type, number, and stereochemistry of the sugar residues can influence the compound's potency and selectivity. nih.govresearchgate.net

Studies on neoglycosides of digitoxigenin have revealed that the regiochemistry of sugar substituents, particularly amino groups, has a dramatic effect on activity. nih.govnih.gov For instance, the position of an amino group on the sugar can significantly impact the anticancer potency of the resulting neoglycoside. nih.gov

Research has shown that 3'-amino substitution on the sugar is generally more advantageous for potency than 4'-amino substitution. nih.govresearchgate.net This has been correlated with the solvent accessibility of the appended amine in docked models of the neoglycoside with the Na+/K+-ATPase. nih.gov Furthermore, the stereochemistry at the point of attachment to the sugar is critical, with 3S-digitoxigenin neoglycosides displaying significantly greater potency than their 3R counterparts. nih.gov The compatibility of aminosugars in the context of neoglycosylation has been demonstrated to be a viable strategy for optimizing the biological activity of these compounds. nih.govnih.gov

Sugar Modification Influence on Activity Reference
3'-Amino substitutionMore potent than 4'-functionalization nih.govresearchgate.net
4'-Amino substitutionLess potent than 3'-substitution nih.gov
3S-NeoglycosidesDisplayed greater potency than 3R counterparts nih.gov
Aminosugar compatibilityDemonstrated as a viable optimization strategy nih.govnih.gov

Preclinical Biological Activities and Potential Therapeutic Applications Non Human and in Vitro Studies

Cardiotonic and Inotropic Activities in Isolated Tissue and Organ Models

Cardiac glycosides, including digitoxin (B75463) and its derivatives, are known for their positive inotropic effect, meaning they increase the force of heart muscle contraction. nih.govpharmacologyeducation.org This action is primarily mediated through the inhibition of the Na+/K+-ATPase enzyme in myocardial cells. mdpi.commdpi.com Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced contractility. mdpi.comdrugbank.com

Studies on isolated heart preparations have demonstrated the potent cardiotonic effects of digitoxigenin (B1670572) and its derivatives. For instance, in isolated guinea-pig atrial preparations, certain derivatives of digitoxigenin have shown high biological activity. nih.gov Specifically, digitoxigenin glucoside has been shown to produce significant increases in myocardial contractility in dogs, with a faster onset and shorter duration of action compared to digoxin (B3395198). nih.gov The glucuronides of digitoxin and digoxin have also been found to be biologically active, increasing the force of contraction in isolated human ventricular heart muscle preparations. nih.gov While these metabolites were slightly less potent than their parent compounds, they were slightly more effective. nih.gov

Antineoplastic Activity of Digitoxigenin Derivatives

Recent research has increasingly focused on the anticancer properties of cardiac glycosides. mdpi.comnih.gov Digitoxigenin and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. nih.govnih.gov

Semisynthetic derivatives of digitoxigenin have shown potent cytotoxic activity against several human cancer cell lines, including those of the lung (A549, H460), prostate (PC3, LNCaP), and colon (HCT-8). nih.govresearchgate.netcolab.ws For example, two derivatives, designated as C10 and C11, were highly cytotoxic to these cell lines with IC50 values comparable to the established anticancer drug paclitaxel. nih.gov Another derivative, AMANTADIG, also induced cytotoxic effects in both DU145 and PC-3 human androgen-insensitive prostate carcinoma cell lines. nih.gov

The following table summarizes the cytotoxic activity of a digitoxigenin derivative (DGTN) against various human cancer cell lines. medchemexpress.com

Table 1: Cytotoxicity of DGTN in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Assay
A549 Lung Carcinoma 1.68 SRB assay
HCT-8 Ileocecal Adenocarcinoma 2.48 SRB assay
LNCaP Prostate Adenocarcinoma Not specified Not specified

Data sourced from MedChemExpress, based on PMID: 30798081. medchemexpress.com

A crucial aspect of cancer therapy is the selectivity of a compound, with the aim of targeting cancer cells while sparing healthy ones. Promisingly, certain digitoxigenin derivatives have exhibited reduced toxicity toward non-cancerous cell lines. nih.govresearchgate.net For instance, the highly cytotoxic derivatives C10 and C11 showed lower toxicity against the non-cancerous human lung fibroblast cell line MRC-5 and human gingival fibroblast (HGF) cells. nih.govresearchgate.net This suggests a degree of selectivity for cancer cells, a desirable characteristic for potential anticancer agents.

The anticancer activity of digitoxigenin derivatives is closely linked to their ability to inhibit Na+/K+-ATPase and induce apoptosis (programmed cell death). nih.govmdpi.com Inhibition of Na+/K+-ATPase in cancer cells can trigger a cascade of events leading to apoptosis. nih.govnih.gov Studies have shown that the inhibition rate of Na+/K+-ATPase by certain digitoxigenin derivatives correlates well with their cytotoxic activity against various human cancer cells. nih.govresearchgate.net

For example, the derivative C10 was found to induce apoptosis in H460 lung cancer cells, as confirmed by an increase in small and irregular nuclei and activation of caspase-3/7. colab.ws This induction of apoptosis is a key mechanism behind its cytotoxic effects. colab.ws Furthermore, sustained increases in intracellular calcium resulting from Na+/K+-ATPase inhibition can also trigger apoptosis in cancer cells through caspase activation. nih.gov

Differential Toxicity and Selectivity Towards Non-Cancerous Cells (e.g., MRC-5, HGF cells)

Antiviral Properties of Semisynthetic Digitoxigenin Derivatives

Beyond their cardiotonic and anticancer effects, certain semisynthetic derivatives of digitoxigenin have demonstrated notable antiviral activity. nih.govresearchgate.net

Two novel semisynthetic cardenolide derivatives of digitoxigenin, C10 and C11, have shown significant potential against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govresearchgate.net These compounds exhibited high selectivity index values (>1,000), which are comparable to the commonly used antiviral drug acyclovir. nih.govresearchgate.net

Mechanistic studies revealed that C10 and C11 interfere with the intermediate and final stages of HSV replication. nih.gov They were found to completely abolish the expression of the viral proteins UL42 (a β protein) and gD (a γ protein), while partially reducing the expression of ICP27 (an α protein). nih.gov Importantly, these derivatives were not virucidal and did not show prophylactic effects, indicating their action is on the intracellular replication cycle of the virus. nih.gov

The following table presents the 50% inhibitory concentration (IC50) of derivatives C10 and C11 against different strains of HSV-1 and HSV-2. nih.gov

Table 2: Antiviral Activity of Digitoxigenin Derivatives Against HSV

Compound Virus Strain IC50 (µM)
C10 HSV-1 (KOS) 0.23
C11 HSV-1 (KOS) 0.24
C10 HSV-1 (29-R) 0.18
C11 HSV-1 (29-R) 0.19
C10 HSV-2 (333) 0.27

Data sourced from Boff et al. (2020). nih.gov

Determination of Selectivity Indices

The therapeutic potential of a compound is often initially assessed by its selectivity index (SI), which compares its toxicity against a target organism or cell to its toxicity against host cells. A higher SI value is indicative of a more favorable profile, suggesting the compound can be effective against the pathogen at concentrations that are less harmful to the host.

In a study evaluating the antileishmanial activity of Digitoxigenin (DIGI), its 50% inhibitory concentration (IC50) against Leishmania infantum and its 50% cytotoxic concentration (CC50) against murine macrophages were determined. nih.govnih.gov The IC50 for Leishmania was found to be 6.9 ± 1.5 μg/mL, while the CC50 for murine macrophages was 295.3 ± 14.5 μg/mL. nih.govnih.gov In comparison, the control drug Amphotericin B (AmpB) deoxycholate showed an IC50 of 0.13 ± 0.02 μg/mL and a CC50 of 0.79 ± 0.12 μg/mL. nih.govnih.gov

Based on these values, the selectivity index for Digitoxigenin was calculated to be 42.8, significantly higher than the SI of 6.1 observed for Amphotericin B, highlighting the selective action of Digitoxigenin against the parasite. nih.govnih.gov

Table 1: In Vitro Cytotoxicity and Selectivity Index of Digitoxigenin

Compound IC50 vs. L. infantum (μg/mL) CC50 vs. Murine Macrophages (μg/mL) Selectivity Index (SI)
Digitoxigenin (DIGI) 6.9 ± 1.5 295.3 ± 14.5 42.8
Amphotericin B (AmpB) 0.13 ± 0.02 0.79 ± 0.12 6.1

Data sourced from references nih.govnih.gov

Antiparasitic Efficacy in Preclinical Models

Building on promising in vitro results, the antiparasitic efficacy of Digitoxigenin has been further investigated in both cell-based and animal models of parasitic disease.

In Vitro Activity Against Parasitic Organisms (e.g., Leishmania infantum)

In vitro studies have demonstrated the effectiveness of Digitoxigenin against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govnih.gov The compound was shown to be effective against the parasites and also demonstrated high efficacy in the treatment of infected murine macrophages. nih.gov The potent and selective antileishmanial action suggests its potential as a therapeutic agent for this neglected tropical disease. nih.govnih.govresearchgate.net

In Vivo Studies in Animal Models of Parasitic Infection (e.g., Leishmania infantum-infected mice)

The antiparasitic activity of Digitoxigenin was evaluated in vivo using BALB/c mice infected with Leishmania infantum. brieflands.com In these preclinical models, Digitoxigenin was administered in both its free form (DIGI) and incorporated into a polymeric micelle system (DIGI/Mic) to improve its delivery. nih.govnih.gov

The results showed that treatment with either free Digitoxigenin or the DIGI/Mic formulation led to significant reductions in the parasite load in the spleen, liver, bone marrow, and draining lymph nodes of the infected mice. nih.govnih.govresearchgate.net These reductions were observed at both 1 and 15 days post-treatment. nih.gov Notably, the micellar formulation of Digitoxigenin (DIGI/Mic) induced better parasitological and immunological responses compared to both free Digitoxigenin and the standard control drug, miltefosine. nih.govnih.gov

Investigation of Parasite Membrane Integrity and Reactive Oxygen Species Production

Preliminary studies into the mechanism of action of Digitoxigenin against Leishmania infantum have pointed towards the disruption of key parasite cellular processes. nih.govnih.gov Research indicates that the compound causes alterations in the parasite's mitochondrial membrane potential. nih.govnih.gov

Furthermore, treatment with Digitoxigenin was found to increase the levels of reactive oxygen species (ROS) within the parasites. nih.govnih.gov ROS are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. frontiersin.orgmdpi.com The investigation showed that Digitoxigenin induced structural alterations to the integrity of the Leishmania membrane. nih.gov This disruption of mitochondrial function and induction of oxidative stress appear to be key mechanisms behind its antileishmanial activity. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation / Other Names
Digitoxigenin DIGI
Digitoxigenin hemisuccinate
Amphotericin B deoxycholate Amphotericin B, AmpB
Miltefosine

Analytical Methodologies and Research Tools for Digitoxigenin Hemisuccinate

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental analytical tool used to separate, identify, and quantify components within a mixture. openaccessjournals.com For compounds like digitoxigenin (B1670572) hemisuccinate, both liquid and gas chromatography platforms are employed, often coupled with mass spectrometry for enhanced detection and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds, offering high resolution and accuracy for both identification and quantification. openaccessjournals.comnih.gov Its primary application for digitoxigenin hemisuccinate is the determination of chemical purity by separating the main compound from any impurities or degradation products. moravek.comnih.gov The technique separates components in a liquid sample by passing them through a stationary phase column via a liquid mobile phase. moravek.com The differential migration of components allows for their separation and subsequent detection. moravek.com

The versatility of HPLC is a significant advantage, as modifications to the mobile phase composition and the choice of stationary phase enable the effective separation of a wide array of substances. nih.gov For pharmaceutical analysis, HPLC is used to confirm the identity and purity of drugs, ensuring the quality and accuracy of the compound. nih.govmoravek.com In research, a study on the purity of digitoxin (B75463) utilized a combination of HPLC and quantitative nuclear magnetic resonance (qNMR), demonstrating the power of HPLC in accurately assessing low-purity compounds and significantly reducing analysis time. nih.gov The development of a robust HPLC method involves validating parameters such as linearity, accuracy, precision, and specificity to ensure reliable and reproducible results. researchgate.net

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. researchgate.net However, compounds like this compound are not inherently volatile due to their polarity and high molecular weight. researchgate.netsigmaaldrich.com Therefore, direct analysis by GC is not feasible. To overcome this limitation, a chemical modification process known as derivatization is required. researchgate.netsigmaaldrich.comjfda-online.com

Derivatization chemically alters the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. researchgate.netjfda-online.com This process typically involves replacing active hydrogen atoms in polar functional groups (like -OH, -COOH) with nonpolar groups. sigmaaldrich.com For instance, silylation is a common derivatization technique where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form more stable and less moisture-sensitive derivatives. sigmaaldrich.com The resulting derivatives have altered retention times and produce characteristic fragmentation patterns in mass spectrometry, which aids in their identification. sigmaaldrich.comjfda-online.com The primary goals of derivatization for GC analysis are to improve chromatographic properties and enhance detection efficiency. jfda-online.com

Mass Spectrometry (MS) and LC-MS/MS for Structural Confirmation and Quantitative Research Applications

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS/MS), is an indispensable tool for the structural confirmation and quantification of digitoxigenin and related compounds. nih.govnih.gov This technique offers high selectivity and sensitivity, allowing for the detection of trace levels of analytes in complex matrices. nih.govmdpi.com

For structural confirmation, tandem mass spectrometry (MS/MS) provides detailed information based on the fragmentation patterns of the parent molecule. In the analysis of cardenolides, fragmentation is characterized by the sequential loss of sugar units and stepwise elimination of hydroxyl groups from the steroid aglycone, which allows for the differentiation of various aglycones like digitoxigenin. nih.gov

In quantitative research, LC-MS/MS methods are developed for the precise measurement of these compounds in biological samples. For example, a validated LC-MS/MS method for the determination of digitoxigenin in mice skin samples used a triple-quadrupole mass spectrometer operating in a positive ionization mode. nih.gov Quantification was achieved using selective reaction monitoring (SRM) of specific precursor-product ion transitions (m/z 375.5→339 for digitoxigenin). nih.gov The method demonstrated linearity over a concentration range of 1.00–500 ng/mL, with high accuracy and precision. nih.gov Similarly, rapid and selective LC-MS/MS methods have been established for determining digitoxin and digoxin (B3395198) in plasma, often using digitoxin as an internal standard for digoxin analysis. sigmaaldrich.comnih.govgtfch.org

ParameterLC-MS/MS Method for Digitoxigenin nih.govLC-MS/MS Method for Digitoxin/Digoxin sigmaaldrich.com
Instrumentation Triple-quadrupole mass spectrometer with ESI interfaceTandem mass spectrometer
Chromatography Agilent Poroshell 120 EC-C18 columnTitan™ C18 UHPLC column
Ionization Mode PositivePositive
Quantification Mode Selective Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM)
Ion Transition (Digitoxigenin) m/z 375.5 → 339-
Ion Transition (Digitoxin) -m/z 782.5 → 635.5
Linear Range 1.00–500 ng/mL-
Limit of Detection -~0.01 ng/mL
Precision (CV%) ≤ 10.6%-
Accuracy within ±8.1%-
Application Skin permeation and metabolic stability studiesDetermination in plasma

Immunochemical Assay Development for Research Applications

Immunochemical assays, which utilize the specific binding between an antibody and an antigen, provide highly sensitive and specific methods for detecting and quantifying digitoxin and its related compounds, including derivatives like this compound. These assays are pivotal in various research contexts.

Development and Validation of Enzyme Immunoassays (EIA) for Digitoxin/Digitoxigenin-Related Compounds

Enzyme Immunoassays (EIAs) are a type of nonisotopic immunoassay that have become a convenient alternative to radioimmunoassays. These assays are based on the principle of competition between a labeled and an unlabeled antigen for a limited number of antibody binding sites. scirp.org The label is an enzyme, and its activity is measured to determine the concentration of the analyte.

A highly specific EIA has been developed for monitoring digitoxin levels using an antiserum raised against a digitoxin 3'-hemisuccinate-bovine serum albumin conjugate and a digitoxin 3'-hemisuccinate-β-D-galactosidase as the enzyme-labeled antigen. scirp.org This demonstrates the direct relevance of hemisuccinate derivatives in generating the necessary reagents for these assays. The developed EIA showed a quantification range of 1 to 70 ng/mL and exhibited high specificity for digitoxin with low cross-reactivity to its metabolites. scirp.org The intra- and inter-assay variations were found to be less than 10.0% and 8.5%, respectively, indicating good precision and accuracy. scirp.org The specificity of such assays is crucial, as it ensures that the measurement is not skewed by the presence of structurally similar metabolites. scirp.org

ParameterEIA for Digitoxin scirp.org
Principle Competitive Enzyme Immunoassay
Antiserum Raised against digitoxin 3'-hemisuccinate-BSA
Enzyme-Labeled Antigen Digitoxin 3'-hemisuccinate-β-D-galactosidase
Quantification Range 1 to 70 ng/mL
Intra-Assay CV 3.8% to 10.0%
Inter-Assay CV 6.9% to 8.5%
Cross-Reactivity (Digoxin) 6.19%
Cross-Reactivity (Dihydrodigitoxin) 19.3%

Application of Radioimmunoassays (RIA) in Research Contexts

Radioimmunoassays (RIAs) were among the first immunoassays developed and represent a powerful technique known for its sensitivity and specificity. karger.com RIAs operate on a competitive binding principle similar to EIAs, but use a radiolabeled antigen (e.g., labeled with ¹²⁵I) instead of an enzyme-labeled one. nih.govnih.gov The amount of unlabeled antigen in a sample is determined by measuring the extent to in which it competes with the radiolabeled antigen for binding to a specific antibody. nih.govnih.gov

In the context of digitoxin research, RIAs have been developed using antisera raised against conjugates like digitoxin 3'-hemisuccinate-bovine serum albumin. scirp.org A sensitive RIA for measuring digitoxin in human serum involved using ¹²⁵I-labeled tyrosine-digitoxigenin as the radioactive tracer. nih.govnih.gov In this method, serum samples were first extracted with chloroform (B151607) before analysis. nih.govnih.gov The assay could detect as little as 1 ng/mL of digitoxin in serum. nih.govnih.gov While highly effective, the use of radioactive materials in RIAs requires special handling, facilities, and waste disposal procedures, which has led to the wider adoption of non-isotopic methods like EIA in many routine applications. scirp.orgkarger.com


Strategies for Hapten-Carrier Conjugation (e.g., Bovine Serum Albumin) for Antibody Production

This compound functions as a hapten, a small molecule that can elicit an immune response to produce antibodies only when attached to a larger carrier molecule, such as a protein. wikipedia.org This conjugation is a critical step in the development of immunoassays for detecting cardiac glycosides.

Bovine Serum Albumin (BSA) is a commonly used carrier protein due to its immunogenicity and the presence of numerous amino acid residues with reactive side chains suitable for conjugation. creative-biolabs.combiosearchtech.com The process involves covalently linking this compound to BSA, creating a hapten-carrier conjugate that can be used to immunize animals, typically rabbits, to generate specific antibodies. nih.govnih.gov

The strategy for conjugation is crucial and can influence the specificity and affinity of the resulting antibodies. nih.gov For instance, the hemisuccinate moiety of this compound provides a carboxyl group that can be activated to form a stable amide bond with the primary amine groups on the surface of BSA. researchgate.net The point of attachment on the hapten and the density of haptens on the carrier protein are key factors that affect the immune response. nih.govnih.gov

Research has shown that the position of the linker on the digitoxigenin molecule impacts the specificity of the antibodies produced. For example, antibodies raised against digitoxin 3'-hemisuccinate-BSA conjugates have demonstrated high specificity for digitoxin, with minimal cross-reactivity with related compounds like digoxigenin (B1670575). nih.govjst.go.jp Similarly, studies with digoxin hemisuccinate-BSA conjugates have yielded antibodies with high specificity for digoxin. nih.gov The goal is to present the unique structural features of the digitoxigenin molecule to the immune system to generate antibodies that can distinguish it from other closely related cardiac glycosides.

Table 1: Research Findings on Hapten-Carrier Conjugation for Antibody Production

Hapten-Carrier ConjugateAnimal ModelKey FindingReference
Digitoxin 3'-hemisuccinate-BSARabbitsProduced antiserum with high specificity for digitoxin and low cross-reactivity with other cardiac glycosides. nih.gov nih.gov
Digoxin 3'-hemisuccinate-BSARabbitsGenerated highly specific antibodies against digoxin. nih.gov nih.gov
β-methyldigoxin 3'-hemisuccinate-BSANot SpecifiedResulted in an antiserum with high specificity for β-methyldigoxin, except for a notable cross-reaction with digoxin. nih.gov nih.gov

Biosensor Technology Utilizing Digitoxigenin Derivatives for Biomolecule Detection

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence or concentration of a specific substance. mdpi.comfrontiersin.org Derivatives of digitoxigenin, including this compound, have been employed in the development of biosensors for the detection of various biomolecules. elifesciences.orgacs.org

One common approach involves the use of digoxigenin (a closely related cardenolide) as a labeling molecule. nih.gov In this context, a biomolecule of interest (e.g., DNA, proteins) is tagged with digoxigenin. acs.org This labeled biomolecule can then be detected by an anti-digoxigenin antibody, which can be immobilized on a sensor surface. The binding event between the digoxigenin tag and the antibody is converted into a measurable signal (e.g., optical, electrochemical), allowing for the quantification of the target biomolecule. acs.orgnih.gov

For example, a "stem-loop" DNA probe dually labeled with biotin (B1667282) and digoxigenin has been used in an enzyme-based electrochemical DNA sensor. acs.org The biotin allows for immobilization on an avidin-coated electrode, while the digoxigenin serves as an affinity tag for an enzyme-linked anti-digoxigenin antibody. acs.org The presence of the target DNA sequence causes a conformational change in the probe, exposing the digoxigenin tag and allowing the antibody to bind, which generates a detectable signal. acs.org

Furthermore, engineered biosensors have been developed that directly respond to the presence of digoxigenin and its derivatives. elifesciences.orggoogle.com These biosensors often consist of an engineered protein that binds to digoxigenin, coupled with a reporter system (e.g., GFP, luciferase). elifesciences.orggoogle.com The binding of digoxigenin stabilizes the protein, leading to the activation of the reporter and providing a measurable output. elifesciences.org Such biosensors have been demonstrated to function in various organisms, including yeast and plants, for detecting the presence of these small molecules in the environment. elifesciences.org

Table 2: Examples of Biosensor Technologies Utilizing Digitoxigenin Derivatives

Biosensor TypeAnalytePrincipleKey FindingReference
Electrochemical DNA SensorDNAA stem-loop DNA probe labeled with biotin and digoxigenin is immobilized on an electrode. Hybridization with the target DNA exposes the digoxigenin tag, allowing for detection by an enzyme-linked anti-digoxigenin antibody. acs.orgEnables sequence-specific detection of nucleic acids. acs.org acs.org
Genetically Encoded BiosensorDigoxigeninAn engineered protein that binds digoxigenin is fused to a reporter (e.g., GFP, luciferase). Binding of digoxigenin stabilizes the protein and activates the reporter. elifesciences.orgAllows for the detection of digoxigenin in living cells and whole organisms. elifesciences.org elifesciences.org
Optical BioMEMSDigoxinA highly sensitive cantilever-based biosensor where the functionalized surface detects the target molecule, inducing a change in the interference pattern of an optical system. nih.govProvides a platform for ultra-sensitive and label-free detection of biomolecules. nih.gov nih.gov

Utilization as Reference Standards and Model Compounds in Analytical Chemistry Research

This compound, along with other purified cardiac glycosides and their derivatives, serves as a crucial reference standard in analytical chemistry. labsertchemical.comabcr.com Reference standards are highly purified and well-characterized compounds that are essential for the validation and calibration of analytical methods. labsertchemical.com They ensure the accuracy and comparability of results obtained from different laboratories and techniques.

In the context of pharmaceutical analysis, reference standards of digitoxigenin and its derivatives are used to:

Identify and quantify these compounds in biological samples (e.g., blood, urine) and pharmaceutical formulations.

Assess the purity of digitoxin and related drugs.

Develop and validate new analytical methods, such as high-performance liquid chromatography (HPLC) and radioimmunoassays (RIA). researcher.lifenih.gov

As model compounds, digitoxigenin and its derivatives are invaluable in research for understanding the structure-activity relationships of cardiac glycosides. researchgate.net By systematically modifying the structure of the digitoxigenin molecule, for example, through the addition of a hemisuccinate group, researchers can investigate how these changes affect properties such as binding affinity to their target, the Na+/K+-ATPase pump, and their recognition by antibodies. nih.govrsc.org

For instance, studies comparing the reactivity of various digoxin and digitoxin derivatives in both Na-K-ATPase displacement assays and radioimmunoassays have provided insights into how different structural modifications influence their biological activity and immunological recognition. nih.gov This fundamental research is critical for the design of new drugs with improved therapeutic profiles and for the development of more specific and sensitive diagnostic assays.

Prodrug Design and Delivery Systems in Preclinical Development

Rational Design of Prodrugs for Digitoxigenin (B1670572) Hemisuccinate

The rational design of prodrugs involves the chemical modification of a parent drug to improve its physicochemical and pharmacokinetic properties. mdpi.comnih.govresearchgate.net Digitoxigenin hemisuccinate is itself a carrier-linked prodrug of the active molecule, digitoxigenin. scirp.org In this design, the hemisuccinate moiety is covalently attached to the digitoxigenin core, creating an ester linkage. scirp.org This modification is intended to be cleaved in the body to release the active parent drug. mdpi.com

A primary challenge in the development of many drug candidates is poor aqueous solubility, which can limit dissolution and subsequent oral bioavailability. researchgate.net The prodrug approach is a well-established strategy to address this issue. mdpi.comnih.gov One of the most common methods to increase the aqueous solubility of a parent drug is by attaching ionizable or polar, neutral groups. researchgate.net

The creation of an ester with a dicarboxylic acid, such as the formation of this compound, introduces a terminal carboxylic acid group. This functional group can be ionized, which generally improves the water solubility of the molecule compared to the parent aglycone, digitoxigenin. orientjchem.org Phosphate esters are another widely used prodrug strategy for significantly improving the aqueous solubility of drugs intended for parenteral administration. researchgate.net The attachment of amino acids or sugar moieties can also serve a similar purpose. researchgate.net For instance, the synthesis of docetaxel-glycopyranoside ester-linked prodrugs resulted in compounds with improved water solubility compared to the parent drug. nih.gov This principle of attaching a polar promoiety to enhance solubility is fundamental to the design of prodrugs like this compound.

Modifying a drug's pharmacokinetic profile, such as extending its biological half-life, is a key goal of prodrug design. orientjchem.org This can lead to less frequent dosing and more stable plasma concentrations. The prodrug approach can achieve this by masking functional groups that are susceptible to rapid metabolism. orientjchem.org For example, the antihypertensive drug propranolol (B1214883) has lower bioavailability when taken orally due to first-pass metabolism; a hemisuccinate ester prodrug of propranolol is more metabolically stable. orientjchem.org

While strategies such as PEGylation or fusion with proteins like albumin are common for extending the half-life of large biotherapeutics, different approaches are used for small molecules. nih.gov For cardiac glycosides, structural modifications have been shown to influence pharmacokinetics. researchgate.net The addition of a promoiety, such as the hemisuccinate group in this compound, can protect the core molecule from premature metabolic breakdown, potentially prolonging its circulation time. orientjchem.org The specific nature of the ester linkage can also be modulated to control the rate of hydrolysis, thereby influencing the duration of drug release. nih.gov

Strategies for Enhancing Solubility and Bioavailability in Research Formulations

Advanced Delivery Systems for Digitoxigenin Derivatives

Beyond prodrug design, advanced delivery systems are being explored to improve the therapeutic index of potent molecules like digitoxigenin by controlling their distribution and release.

Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds. google.com This technology can be used to alter a drug's pharmacokinetics, target it to specific tissues, and reduce systemic toxicity. nih.gov The encapsulation of water-soluble drugs, such as dexamethasone (B1670325) phosphate, in liposomes has been shown to enhance and prolong their therapeutic effects and achieve higher concentrations in target tissues compared to the free drug. nih.gov

While specific research on the liposomal encapsulation of this compound is not widely published, related components are used in liposome (B1194612) technology. For example, cholesteryl hemisuccinate is a common lipid component used in liposome preparations. researchgate.net Patents covering lipid-linked prodrugs suggest the potential for encapsulating various cardiac glycosides, including digitoxigenin and its derivatives, within liposomal formulations to improve drug delivery. google.comgoogleapis.com

Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic copolymers in aqueous solution. nih.gov Their hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in circulation. nih.gov This delivery system has been successfully applied to digitoxigenin and its derivatives in preclinical studies. nih.govdntb.gov.ua

In one study, digitoxigenin (DIGI) was incorporated into polymeric micelles based on Poloxamer 407 (Pluronic® F127). nih.govresearchgate.net This formulation, termed DIGI/Mic, was evaluated in a mouse model of Leishmania infantum infection. nih.gov The results showed that DIGI/Mic significantly reduced the parasite load in the spleen, liver, and bone marrow. nih.govresearchgate.net Furthermore, the micellar formulation induced a more robust and favorable immune response compared to the free drug. nih.govresearchgate.net Similar positive results were observed with another cardenolide, β-acetyl-digitoxin, when formulated in Pluronic® F127 polymeric micelles for the same indication. dntb.gov.ua These findings highlight the potential of polymeric micelles to enhance the efficacy of digitoxigenin derivatives.

Table 1: Preclinical Studies of Digitoxigenin Derivatives in Polymeric Micelles

Compound Delivery System Animal Model Key Findings Citations
Digitoxigenin (DIGI) Pluronic® F127-based polymeric micelles (DIGI/Mic) L. infantum-infected BALB/c mice Significant reduction in parasite load in spleen, liver, and bone marrow; induced a stronger Th1-type immune response compared to free DIGI. nih.govresearchgate.net
β-acetyl-digitoxin (b-AD) Pluronic® F127 polymeric micelles (b-AD/Mic) L. infantum-infected mice Reduced parasite load more effectively than the control drug (miltefosine); induced a protective anti-parasite Th1-type immunity. dntb.gov.ua

Encapsulation in Liposomal Formulations

Preclinical Evaluation of Prodrug Biotransformation and Activation Mechanisms

A critical aspect of prodrug development is ensuring that the inactive form can be efficiently and predictably converted to the active parent drug within the body. mdpi.com This process is known as biotransformation or bioactivation.

For carrier-linked ester prodrugs like this compound, the primary activation mechanism is enzymatic hydrolysis. scirp.orgmdpi.com Esterase enzymes, which are abundant in the body, cleave the ester bond, releasing the active digitoxigenin and the succinate (B1194679) promoiety. scirp.orgnih.gov The rate of this cleavage can be influenced by the structure of the ester, with bulkier groups sometimes slowing hydrolysis. nih.gov Computational models can be used to predict the likelihood of hydrolytic cleavage by examining factors like the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

Preclinical studies often use microbial biotransformation as a model to predict mammalian metabolism. nih.gov Several studies have investigated the biotransformation of the parent compound, digitoxigenin, using various fungal and plant cell cultures. scielo.brnih.gov These studies have identified several metabolites, primarily involving hydroxylation at different positions on the steroid nucleus or esterification with various fatty acids. scielo.brnih.gov This indicates that once the hemisuccinate promoiety is cleaved, the released digitoxigenin is subject to further metabolic processes.

Table 2: Examples of Biotransformation Products of Digitoxigenin in Preclinical Models

System Substrate Biotransformation Product(s) Citations
Fusarium ciliatum (fungus) Digitoxigenin Digoxigenin (B1670575), Digoxigenone, Digitoxigenone scielo.br
Ginseng hairy root cultures Digitoxigenin Digitoxigenin stearate, Digitoxigenin palmitate, Digitoxigenin myristate, various glycosides nih.gov
Alternaria eureka (endophytic fungus) Gitoxigenin (related cardenolide) Various hydroxylated and oxygenated derivatives nih.gov

Future Research Directions and Translational Perspectives

Computational Drug Design and Molecular Modeling for Optimized Analog Development

The future of developing more effective and safer analogs of digitoxigenin (B1670572) hemisuccinate lies heavily in computational drug design and molecular modeling. These in silico methods are crucial for understanding the structure-activity relationships (SAR) that govern the compound's interaction with its biological targets. nih.govfrontiersin.org

Researchers are utilizing computer-aided drug design (CADD) to filter large libraries of virtual compounds, predict their binding affinities, and optimize their pharmacokinetic properties before they are even synthesized. nih.govnih.gov This approach significantly reduces the time and cost associated with traditional drug discovery. mdpi.com Molecular docking and molecular dynamics simulations are key tools in this process, allowing for the detailed analysis of how digitoxigenin hemisuccinate and its analogs bind to the Na+/K+-ATPase pump, their primary target. mdpi.comresearchgate.net By understanding these interactions at an atomic level, scientists can rationally design new derivatives with improved therapeutic indices. researchgate.net

A key area of focus is modifying the sugar moiety of the molecule, as this has been shown to significantly impact its biological activity and selectivity. researchgate.netnih.govnih.gov For instance, the addition of aminosugars has been explored to create analogs with enhanced anticancer properties and to provide a "handle" for conjugation to antibodies for targeted delivery. nih.gov Computational models can help predict which sugar modifications will lead to the most favorable interactions with the target protein. nih.gov

Research Findings from Computational Studies:

FindingSignificance
The sugar portion of cardiac glycosides determines isoform selectivity of Na+/K+-ATPase. researchgate.netAllows for the design of analogs that target specific isoforms of the enzyme, potentially reducing off-target effects.
The solvent accessibility of an appended amine group on the sugar moiety correlates with increased anticancer potency. nih.govProvides a clear direction for designing more potent anticancer agents based on the digitoxigenin scaffold.
Computational models can predict the antiherpes activity of cardenolides. researchgate.netOpens up new avenues for repositioning digitoxigenin derivatives as antiviral agents.

Application of Advanced In Vitro Models for Preclinical Efficacy and Mechanism Studies

To better predict the in vivo efficacy and understand the mechanisms of action of this compound and its analogs, researchers are moving beyond traditional 2D cell cultures to more sophisticated in vitro models. These advanced models, such as organ-on-a-chip (OoC) systems and 3D tissue cultures, more accurately mimic the complex microenvironment of human organs. thno.orgnih.govnih.govgbiosciences.com

Organ-on-a-chip platforms can simulate the physiological environment and functionality of organs like the liver, intestine, and even the brain. thno.orgnih.govnih.gov These microphysiological systems allow for the study of drug transport, metabolism, and toxicity in a more human-relevant context. thno.orgnih.gov For instance, a "breathing lung-on-a-chip" has been developed to model the respiratory system, and multi-organ chips can even simulate the interactions between different organs. thno.orglimav.org

Three-dimensional (3D) cell cultures, including spheroids and organoids, offer another significant advantage over 2D cultures by preserving cell-cell and cell-extracellular matrix interactions, which are crucial for normal cellular function. gbiosciences.com These models have been successfully used to screen for anticancer drugs and have shown to be more predictive of in vivo responses. nih.gov For example, patient tumor-derived 3D spheroid models of a rare and aggressive endometrial cancer were used to identify digoxin (B3395198) as a potential effective therapy. nih.gov

Advantages of Advanced In Vitro Models:

More accurately mimic the in vivo microenvironment. nih.govgbiosciences.com

Provide better prediction of drug efficacy and toxicity. thno.org

Allow for the study of complex organ-organ interactions. thno.org

Enable personalized medicine approaches by using patient-derived cells. nih.gov

Exploration of Novel Molecular Targets and Signaling Pathways

While the primary target of digitoxigenin and its derivatives is the Na+/K+-ATPase, research is uncovering that their biological effects are far more complex and involve the modulation of various signaling pathways. drugbank.comncats.io This opens up the possibility of identifying novel molecular targets and, consequently, new therapeutic applications.

Recent studies have shown that cardiac glycosides can influence key oncogenic signaling pathways, including those involving MAPK, PKC, and EGFR. nih.gov For example, digitoxin (B75463) has been found to inhibit the proliferation and migration of intrahepatic cholangiocarcinoma (ICC) cells by targeting the NF-κB/ST6GAL1 signaling axis. nih.gov The inhibition of Na+/K+-ATPase in cancer cells, particularly within lipid rafts, can trigger a cascade of events that ultimately leads to apoptosis. nih.gov

Furthermore, research into the anticancer effects of digitoxigenin derivatives has revealed that they can induce G2/M cell cycle arrest. researchgate.net Microarray analyses have identified specific microRNAs that are deregulated by cardiac glycoside treatment, pointing to their involvement in regulating key genes within the MAPK and axon guidance pathways. researchgate.net

The cytotoxic effects of some digitoxigenin derivatives have also been linked to the modulation of plasma membrane Ca2+-ATPase (PMCA) and SERCA, in addition to Na+/K+-ATPase. nih.gov This suggests a multi-targeted mechanism of action that could be exploited for therapeutic benefit.

Investigation of Synergistic Effects with Other Research Compounds

A promising area of future research is the investigation of synergistic effects between this compound and other therapeutic agents. Combining drugs can often lead to enhanced efficacy, reduced dosages, and the potential to overcome drug resistance.

In the context of cancer therapy, there is growing interest in combining cardiac glycosides with conventional chemotherapeutic agents like doxorubicin (B1662922). researchgate.net The rationale is that the different mechanisms of action could lead to a more potent antitumor effect. Liposomal formulations are being explored as a strategy to co-deliver digitoxin and doxorubicin to tumor tissues, potentially improving their therapeutic index. researchgate.net

Beyond cancer, synergistic effects are also being explored for other conditions. For instance, in the context of cystic fibrosis, natural compounds like digitoxigenin have shown additive or synergistic effects when administered with approved drugs like lumacaftor. nih.govmdpi.com This suggests that digitoxigenin could be repositioned as part of a combination therapy to improve the function of the mutated CFTR protein. nih.govmdpi.com

Therapeutic Repositioning and Discovery of New Research Applications

Drug repositioning, the process of identifying new uses for existing drugs, is a cost-effective and time-efficient strategy for drug development. Digitoxigenin and its derivatives are prime candidates for repositioning due to their well-characterized pharmacology and diverse biological activities.

One of the most promising new applications for digitoxigenin is in the treatment of various cancers. researchgate.netncats.ioresearcher.life Studies have shown that cardiac glycosides can inhibit the growth of various tumor cell lines, including lung cancer, and reduce cell migration and invasion. researcher.life

Another exciting area of research is the potential use of digitoxigenin as an antileishmanial agent for the treatment of visceral leishmaniasis. nih.gov In animal models, digitoxigenin has been shown to significantly reduce the parasite load. nih.gov Preliminary studies suggest its mechanism of action involves inducing alterations in the mitochondrial membrane potential and increasing reactive oxygen species in the parasites. nih.gov

Furthermore, there is emerging evidence for the antiviral effects of cardenolides, suggesting that this compound and its analogs could be investigated as potential treatments for viral infections. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Digitoxigenin hemisuccinate?

  • Methodology : Synthesis typically involves esterification of digitoxigenin with succinic anhydride under controlled conditions (e.g., acid catalysis). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Ensure comparisons with published spectral data and use authenticated reference standards to confirm identity .
  • Critical considerations : Include detailed reaction conditions (solvents, temperature, molar ratios) in the experimental section. For reproducibility, document purification steps (e.g., column chromatography) and validate purity via melting point analysis or differential scanning calorimetry (DSC) .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in pharmacokinetic studies. Validate assays for linearity, precision, accuracy, and recovery rates per FDA/ICH guidelines. For in vitro studies, enzyme-linked immunosorbent assays (ELISAs) using anti-digitoxigenin antibodies may be employed, but cross-reactivity with metabolites must be tested .
  • Data interpretation : Normalize results to internal standards (e.g., deuterated analogs) and account for matrix effects. Report limits of detection (LOD) and quantification (LOQ) to ensure methodological transparency .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound at the cellular level?

  • Experimental design : Use in vitro models (e.g., cardiomyocytes or HEK293 cells expressing Na⁺/K⁺-ATPase) to assess binding affinity via radioligand displacement assays. Pair with molecular docking simulations to predict interactions with the ATPase α-subunit. Validate findings using site-directed mutagenesis to identify critical binding residues .
  • Contradiction management : Address discrepancies between computational predictions and empirical data by revisiting force-field parameters in docking software or testing alternative conformers of the compound .

Q. What strategies resolve conflicting data on the pharmacokinetic properties of this compound across studies?

  • Methodology : Conduct a systematic review with meta-analysis, stratifying studies by species, administration routes, and formulation types. Use funnel plots to assess publication bias and mixed-effects models to account for heterogeneity. Validate key findings via in vivo studies in standardized animal models (e.g., Sprague-Dawley rats) under controlled conditions .
  • Critical considerations : Ensure cross-study comparability by harmonizing sampling timepoints and bioanalytical methods. Report inter-laboratory variability metrics to contextualize discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize the efficacy of this compound analogs?

  • Experimental approach : Synthesize analogs with modifications to the succinate moiety or steroid core. Test in vitro potency (e.g., IC₅₀ values for Na⁺/K⁺-ATPase inhibition) and correlate with computational descriptors (e.g., logP, polar surface area). Use multivariate regression to identify key physicochemical drivers of activity .
  • Data integration : Cross-reference SAR findings with toxicity profiles to prioritize analogs with therapeutic indices superior to the parent compound. Validate top candidates in disease-relevant animal models .

Methodological Guidelines

  • Reproducibility : Follow the Beilstein Journal’s guidelines for experimental reporting: document all synthesis steps, characterize ≥95% pure compounds in the main text, and deposit raw spectral data in supplementary materials .
  • Literature rigor : Use systematic search strategies (e.g., Boolean operators in PubMed/Scopus) to identify all relevant studies. Avoid overreliance on non-peer-reviewed sources; prioritize journals with robust citation metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.